

# Fasting Glucose Monitoring Schedule for Inavolisib

Author: Smolecule Technical Support Team, Date: February 2026

## Compound Focus: Inavolisib

CAS No.: 2060571-02-8

Cat. No.: S528759

Get Quote

The schedule below outlines the mandatory fasting glucose monitoring protocol for patients on **Inavolisib**, which is critical for managing treatment-related hyperglycemia [1] [2] [3].

| Time Period             | Monitoring Frequency for Fasting Glucose                                                | HbA1c Monitoring                                     |
|-------------------------|-----------------------------------------------------------------------------------------|------------------------------------------------------|
| Prior to First Dose     | Assess FPG/FBG and HbA1c; optimize blood glucose [1] [2] [3].                           | Once, at baseline [1] [2].                           |
| First Week              | Once every 3 days [1] [2] [3].                                                          | ---                                                  |
| Weeks 2-4               | Once every week [1] [2] [3].                                                            | ---                                                  |
| Weeks 5-12              | Once every 2 weeks [1] [2].                                                             | ---                                                  |
| After Week 12           | Once every 4 weeks, and as clinically indicated [1] [2].                                | Every 3 months, and as clinically indicated [1] [2]. |
| If Hyperglycemia Occurs | Resume or continue with the intensified schedule above, based on clinical judgment [1]. | As clinically indicated [1].                         |

## Dosage Modifications for Hyperglycemia

The following table provides the protocol for dose adjustments based on fasting plasma glucose (FPG) or fasting blood glucose (FBG) levels. These guidelines are crucial for troubleshooting and maintaining patient safety [1] [2].

| FPG/FBG Level           | Action                                                                                                                                                 |
|-------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|
| >160 mg/dL to 250 mg/dL | <b>Withhold</b> inavolisib. Initiate or intensify anti-hyperglycemic medication. <b>Resume</b> at the same dose when FPG/FBG $\leq$ 160 mg/dL [1] [2]. |

| >250 mg/dL to 500 mg/dL | **Withhold inavolisib**. Initiate/intensify anti-hyperglycemic medication and provide hydration.

- If FPG/FBG  $\leq$ 160 mg/dL in  **$\leq$ 7 days**, resume at same dose.
- If FPG/FBG  $\leq$ 160 mg/dL in  **$\geq$ 8 days**, resume at one lower dose level.
- If this level **recurs within 30 days**, withhold until FPG/FBG  $\leq$ 160 mg/dL, then resume at one lower dose level [1] [2]. | | **>500 mg/dL | Withhold inavolisib**. Initiate/intensify anti-hyperglycemic medication; assess for dehydration/ketosis and hydrate.
- If FPG/FBG decreases to  $\leq$ 160 mg/dL, **resume at one lower dose level**.
- **Permanently discontinue** if >500 mg/dL recurs within 30 days [1] [2]. |

## Experimental & Clinical Protocol Context

For researchers designing studies or interpreting data, understanding the clinical context of this monitoring is key.

- **Clinical Rationale:** Hyperglycemia is a known, major adverse reaction of PI3K $\alpha$  inhibitors like **inavolisib**. In the pivotal INAVO120 Phase 3 trial, grade 3 or 4 hyperglycemia occurred in **5.6%** of patients receiving the **inavolisib** combination therapy, compared to 0% in the placebo group [4]. The median time to first onset was 7 days, justifying the intensive monitoring in the first few weeks [2].
- **Monitoring Methodology:** The schedule is designed for **fasting capillary blood glucose (CBG) self-monitoring** by patients, with periodic HbA1c testing in a clinical lab [1] [5]. CBG testing involves a finger-prick blood sample analyzed with a glucometer and test strip. Note that while new non-invasive monitoring techniques are in research (e.g., microwave sensors with convolutional neural networks), these are not yet standard clinical practice [6].

## Fasting Glucose Monitoring Workflow

This diagram visualizes the complete monitoring and management pathway for a patient starting **Inavolisib**.



[Click to download full resolution via product page](#)

## Frequently Asked Questions (FAQs)

**Q: What is the clinical evidence supporting this intensive monitoring schedule? A:** The schedule is based on the pharmacokinetics and safety profile observed in clinical trials. The high incidence and early onset of hyperglycemia (median time: 7 days) demonstrated in the INAVO120 trial necessitated a protocol with frequent initial checks, tapering off as stability is achieved [2] [4].

**Q: How should we manage a patient with a history of well-controlled type 2 diabetes? A:** The prescribing information recommends intensifying antihyperglycemic treatment and implementing close fasting blood glucose monitoring from the start for these higher-risk patients. Consultation with an endocrinologist or healthcare professional experienced in hyperglycemia management is also advised [1] [2].

**Q: What is the recommended course of action if a patient misses a glucose check? A:** The protocol does not explicitly state this. From a clinical safety perspective, the missed check should be performed as soon as possible. If it's close to the time for the next scheduled check, it may be reasonable to proceed, but the patient's overall glycemetic status and any new symptoms should be carefully evaluated.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Monograph for Professionals - Drugs.com Inavolisib [drugs.com]
2. Itovebi ( inavolisib ) dosing, indications, interactions, adverse effects... [reference.medscape.com]
3. Oncology Drug Reference Sheet: Inavolisib | Oncology Nursing Society [ons.org]
4. Inavolisib-Based Therapy in PIK3CA-Mutated Advanced ... [pubmed.ncbi.nlm.nih.gov]
5. Blood Glucose Monitoring - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]
6. Detection of fasting blood sugar using a microwave sensor ... [nature.com]

To cite this document: Smolecule. [Fasting Glucose Monitoring Schedule for Inavolisib]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528759#fasting-glucose-monitoring-schedule-inavolisib>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)